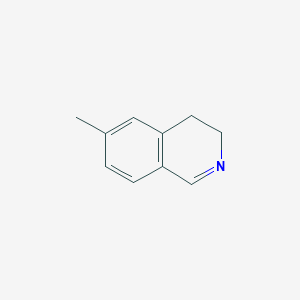
3-(1,3,4-Thiadiazol-2-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3,4-Tiadiazol-2-il)propan-1-amina: es un compuesto químico que pertenece a la clase de derivados de 1,3,4-tiadiazol. Estos compuestos son conocidos por sus diversas actividades biológicas y han sido ampliamente estudiados por sus posibles aplicaciones en química medicinal. La presencia del anillo de tiadiazol confiere propiedades químicas únicas al compuesto, convirtiéndolo en un tema de interés en varios campos de investigación científica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 3-(1,3,4-tiadiazol-2-il)propan-1-amina generalmente implica la ciclización de tiosemicarbazida con aldehídos o cetonas apropiados. Un método común incluye la reacción de tiosemicarbazida con 3-bromopropan-1-amina en presencia de una base como el hidróxido de sodio. La reacción se lleva a cabo en un solvente orgánico como el etanol en condiciones de reflujo para producir el producto deseado .
Métodos de Producción Industrial: La producción industrial de derivados de 1,3,4-tiadiazol a menudo implica rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y síntesis asistida por microondas puede mejorar la eficiencia y el rendimiento del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones: 3-(1,3,4-Tiadiazol-2-il)propan-1-amina experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El grupo amino en el compuesto puede sufrir reacciones de sustitución nucleófila con haluros u otros electrófilos.
Reactivos y Condiciones Comunes:
Oxidación: Peróxido de hidrógeno en ácido acético.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Haluros de alquilo en presencia de una base como el carbonato de potasio.
Principales Productos Formados:
Oxidación: Formación de los correspondientes sulfóxidos o sulfonas.
Reducción: Formación de los derivados de amina reducidos.
Sustitución: Formación de derivados de tiadiazol sustituidos.
Aplicaciones Científicas De Investigación
Química: 3-(1,3,4-Tiadiazol-2-il)propan-1-amina se usa como bloque de construcción en la síntesis de varios compuestos heterocíclicos. Sirve como intermedio en la preparación de moléculas más complejas con posibles aplicaciones farmacéuticas .
Biología: El compuesto ha mostrado prometedoras actividades antimicrobianas y antifúngicas. Se usa en el desarrollo de nuevos agentes antimicrobianos para combatir cepas resistentes de bacterias y hongos .
Medicina: En química medicinal, los derivados de 1,3,4-tiadiazol se exploran por sus propiedades anticancerígenas, antiinflamatorias y antivirales. El compuesto se estudia por su potencial para inhibir enzimas y vías específicas involucradas en la progresión de la enfermedad .
Industria: El compuesto encuentra aplicaciones en el desarrollo de agroquímicos y colorantes. Se usa como precursor en la síntesis de herbicidas y pesticidas .
Mecanismo De Acción
El mecanismo de acción de 3-(1,3,4-tiadiazol-2-il)propan-1-amina implica su interacción con dianas moleculares específicas. El compuesto puede inhibir la actividad de ciertas enzimas al unirse a sus sitios activos. Por ejemplo, puede inhibir enzimas microbianas, lo que lleva a la interrupción de las vías metabólicas esenciales en bacterias y hongos . En la investigación del cáncer, el compuesto se estudia por su capacidad para inducir la apoptosis en las células cancerosas al dirigirse a vías de señalización específicas .
Comparación Con Compuestos Similares
Compuestos Similares:
- 1,3,4-Tiadiazol-2-amina
- 5-Fenil-1,3,4-tiadiazol-2-amina
- 2-Amino-1,3,4-tiadiazol
Comparación: 3-(1,3,4-Tiadiazol-2-il)propan-1-amina es único debido a la presencia del grupo propan-1-amina, que confiere propiedades químicas y reactividad distintas. En comparación con otros derivados de tiadiazol, este compuesto exhibe una solubilidad y estabilidad mejoradas, lo que lo convierte en un intermedio valioso en la química sintética .
Propiedades
Fórmula molecular |
C5H9N3S |
|---|---|
Peso molecular |
143.21 g/mol |
Nombre IUPAC |
3-(1,3,4-thiadiazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C5H9N3S/c6-3-1-2-5-8-7-4-9-5/h4H,1-3,6H2 |
Clave InChI |
SHJZOCMQNQHQGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=NN=C(S1)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Azaspiro[3.4]octan-2-amine](/img/structure/B11923588.png)

![(S)-6,7-Dihydro-5H-cyclopenta[c]pyridin-5-ol](/img/structure/B11923601.png)


![1H-Pyrazolo[4,3-c]pyridine-6-carbaldehyde](/img/structure/B11923608.png)
![2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11923622.png)


![Cyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11923654.png)

![7-Ethynylpyrazolo[1,5-a]pyridine](/img/structure/B11923665.png)
